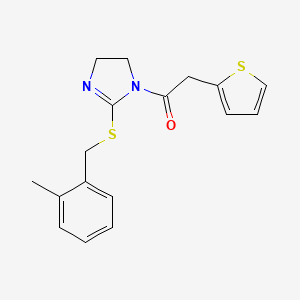
1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C17H18N2OS2 and its molecular weight is 330.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule characterized by its unique structural features, including an imidazole ring and a thiophene moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N2S2, with a molecular weight of 299.43 g/mol. The compound's structure includes:
- Imidazole Ring : A five-membered heterocyclic ring that contributes to biological activity through interactions with enzymes and receptors.
- Thiophene Ring : A sulfur-containing five-membered ring that enhances the compound's reactivity and biological profile.
- Thioether Linkage : This functional group may undergo oxidation, influencing the compound's biological behavior.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and its analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-(methylbenzyl)thio)-4,5-dihydro-1H-imidazole | Imidazole and thiophene rings | Antimicrobial |
| 4-(5-(methylthio)-1H-imidazol-1-yl)-2-thiophenecarboxylic acid | Imidazole and thiophene | Antifungal |
| 5-(methylthio)-1H-imidazole-4-carboxylic acid | Imidazole ring with carboxylic acid | Anticancer |
The mechanism of action for This compound involves its interaction with specific biological targets. Key pathways include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Modulation : Binding to receptors can modulate signaling pathways, impacting cell proliferation and survival.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound. Notable findings include:
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Anticancer Properties : Compounds structurally related to this imidazole derivative have shown promising results in inhibiting cancer cell lines, suggesting potential for development as anticancer agents .
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Imidazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : Nucleophilic substitutions to introduce the methylbenzylthio group and thiophene moiety.
Propiedades
IUPAC Name |
1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-13-5-2-3-6-14(13)12-22-17-18-8-9-19(17)16(20)11-15-7-4-10-21-15/h2-7,10H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKOQHFPQXSNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













